molecular formula C9H9F2NO B13460990 Ethyl 3,5-difluorobenzimidate

Ethyl 3,5-difluorobenzimidate

Cat. No.: B13460990
M. Wt: 185.17 g/mol
InChI Key: QLCBFPZFEFJRMH-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluorobenzimidate is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzimidate, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-difluorobenzimidate typically involves the reaction of 3,5-difluorobenzonitrile with ethanol in the presence of a catalyst. One common method involves the use of acetyl chloride in dichloromethane at low temperatures, followed by warming to room temperature and stirring for 24 hours . Another method involves the reaction of 3,5-difluorobenzenecarboxamidic acid ethyl ester hydrochloride with methanol and 2-methoxy-1-ethylamine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-difluorobenzimidate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the imidate group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is 3,5-difluorobenzoic acid.

    Reduction: The major product is 3,5-difluoroaniline.

Scientific Research Applications

Ethyl 3,5-difluorobenzimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

ethyl 3,5-difluorobenzenecarboximidate

InChI

InChI=1S/C9H9F2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3

InChI Key

QLCBFPZFEFJRMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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